molecular formula C13H9ClFN3O B11686019 N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]pyridine-2-carbohydrazide

N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]pyridine-2-carbohydrazide

Cat. No.: B11686019
M. Wt: 277.68 g/mol
InChI Key: YESUNLOGEWVMSQ-CAOOACKPSA-N
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Description

N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]pyridine-2-carbohydrazide is a compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a C=N bond, where the nitrogen is bonded to an alkyl or aryl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]pyridine-2-carbohydrazide typically involves the condensation reaction between 2-chloro-6-fluorobenzaldehyde and pyridine-2-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . The reaction can be represented as follows:

2-chloro-6-fluorobenzaldehyde+pyridine-2-carbohydrazideN’-[(E)-(2-chloro-6-fluorophenyl)methylidene]pyridine-2-carbohydrazide\text{2-chloro-6-fluorobenzaldehyde} + \text{pyridine-2-carbohydrazide} \rightarrow \text{N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]pyridine-2-carbohydrazide} 2-chloro-6-fluorobenzaldehyde+pyridine-2-carbohydrazide→N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]pyridine-2-carbohydrazide

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]pyridine-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]pyridine-2-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which may inhibit enzyme activity by blocking the active sites. Additionally, the presence of the Schiff base moiety allows the compound to participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]pyridine-2-carbohydrazide is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C13H9ClFN3O

Molecular Weight

277.68 g/mol

IUPAC Name

N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]pyridine-2-carboxamide

InChI

InChI=1S/C13H9ClFN3O/c14-10-4-3-5-11(15)9(10)8-17-18-13(19)12-6-1-2-7-16-12/h1-8H,(H,18,19)/b17-8+

InChI Key

YESUNLOGEWVMSQ-CAOOACKPSA-N

Isomeric SMILES

C1=CC=NC(=C1)C(=O)N/N=C/C2=C(C=CC=C2Cl)F

Canonical SMILES

C1=CC=NC(=C1)C(=O)NN=CC2=C(C=CC=C2Cl)F

Origin of Product

United States

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